

Application Notes and Protocols: In Vivo Imaging of Tumor Response to Roginolisib

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Compound of Interest

Compound Name: *Roginolisib*

Cat. No.: *B2511894*

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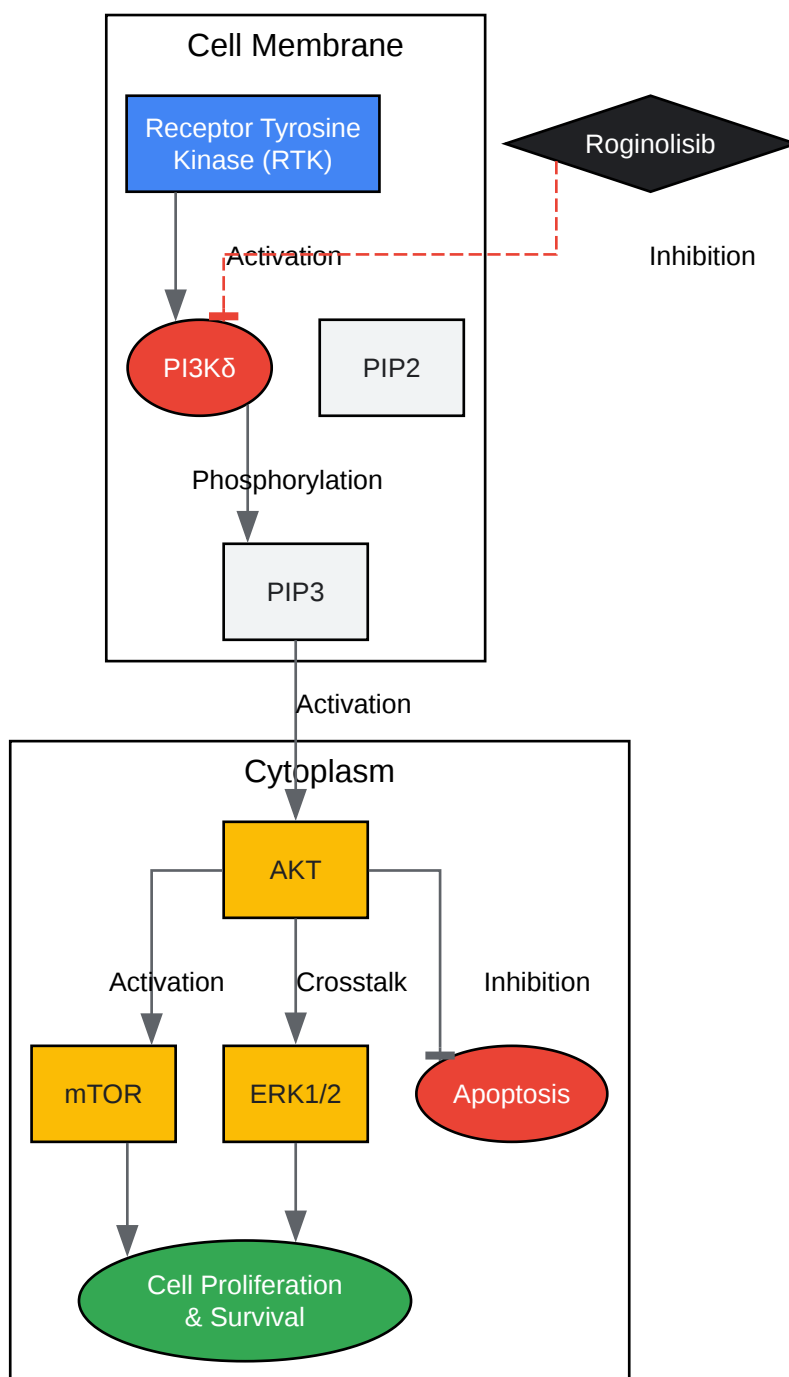
Introduction

Roginolisib (formerly IOA-244) is a novel, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3K δ).^{[1][2][3]} The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, playing a crucial role in tumor cell growth, survival, and proliferation.^{[1][4]} **Roginolisib**'s unique allosteric mechanism of action promises improved tolerability compared to earlier generations of PI3K inhibitors. Beyond its direct anti-tumor effects, **Roginolisib** also exhibits immunomodulatory properties by reducing regulatory T cells (Tregs) and increasing the activity of cytotoxic T cells and natural killer (NK) cells within the tumor microenvironment.

These application notes provide a framework for the in vivo imaging of tumor response to **Roginolisib** in preclinical cancer models. The protocols described herein are based on established methodologies for imaging the pharmacodynamics and efficacy of PI3K inhibitors.

Signaling Pathway

The PI3K δ signaling pathway is a critical regulator of cell growth, proliferation, and survival. **Roginolisib**, as a selective inhibitor of PI3K δ , modulates this pathway to exert its anti-tumor effects. The diagram below illustrates the key components of this pathway and the points of intervention by **Roginolisib**.

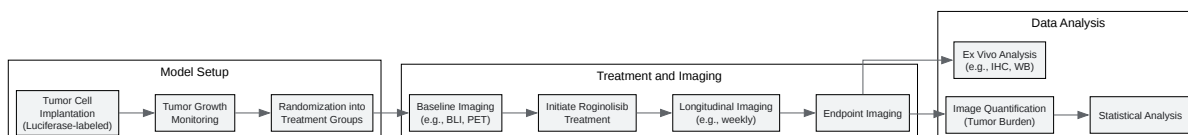


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Roginolisib's mechanism of action on the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for In Vivo Imaging

A typical workflow for assessing the in vivo efficacy of **Roginolisib** using non-invasive imaging techniques is outlined below. This workflow allows for the longitudinal monitoring of individual animals, reducing variability and the number of animals required.



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A generalized experimental workflow for in vivo imaging studies.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data that could be generated from in vivo imaging studies of **Roginolisib**.

Table 1: Tumor Burden Measured by Bioluminescence Imaging (BLI)

Treatment Group	Day 0 (Photons/s)	Day 7 (Photons/s)	Day 14 (Photons/s)	Day 21 (Photons/s)	% Tumor Growth Inhibition (Day 21)
Vehicle	1.5×10^6	5.2×10^6	1.8×10^7	5.5×10^7	-
Roginolisib (25 mg/kg)	1.6×10^6	2.1×10^6	3.5×10^6	8.0×10^6	85.5%
Roginolisib (50 mg/kg)	1.5×10^6	1.7×10^6	2.0×10^6	2.8×10^6	94.9%

Table 2: Metabolic Activity Measured by [^{18}F]FDG-PET Imaging

Treatment Group	Baseline SUVmax	24h Post-Treatment SUVmax	% Change in SUVmax
Vehicle	3.8 ± 0.4	3.9 ± 0.5	+2.6%
Roginolisib (50 mg/kg)	3.9 ± 0.5	2.1 ± 0.3	-46.2%

Table 3: Tumor Microenvironment Changes (Hypothetical Flow Cytometry Data)

Treatment Group	% CD8+ of CD3+ T cells	% Treg (FoxP3+) of CD4+ T cells	CD8+/Treg Ratio
Vehicle	15.2 ± 2.1	25.8 ± 3.5	0.59
Roginolisib (50 mg/kg)	35.6 ± 4.2	10.5 ± 1.8	3.39

Experimental Protocols

Protocol 1: In Vivo Bioluminescence Imaging (BLI) for Tumor Growth Assessment

Objective: To non-invasively monitor tumor burden in response to **Roginolisib** treatment.

Materials:

- Tumor cells stably expressing luciferase (e.g., 4T1-luc2 for breast cancer, B16F10-luc for melanoma).
- Immunocompromised or syngeneic mice (depending on the tumor model).
- **Roginolisib** formulated for oral gavage.
- D-luciferin potassium salt.
- In vivo imaging system (e.g., IVIS Spectrum).
- Anesthesia machine with isoflurane.

Procedure:

- Tumor Cell Implantation: Subcutaneously inject 1×10^6 luciferase-expressing tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and/or baseline BLI.
- Randomization: When tumors reach a predetermined size (e.g., 100 mm^3), randomize mice into treatment groups (e.g., vehicle, **Roginolisib** 25 mg/kg, **Roginolisib** 50 mg/kg).
- Baseline Imaging:
 - Anesthetize mice with isoflurane.
 - Intraperitoneally inject D-luciferin (150 mg/kg).
 - Wait for 10-15 minutes for substrate distribution.
 - Acquire bioluminescent images using the in vivo imaging system.
- Treatment Administration: Administer **Roginolisib** or vehicle daily via oral gavage.
- Longitudinal Imaging: Repeat the imaging procedure at specified time points (e.g., weekly) to monitor tumor growth.
- Data Analysis:
 - Define a region of interest (ROI) over the tumor for each image.
 - Quantify the total photon flux (photons/second) within the ROI.
 - Calculate the percentage of tumor growth inhibition relative to the vehicle control group.

Protocol 2: [^{18}F]FDG-PET Imaging for Metabolic Response Assessment

Objective: To assess the early metabolic response of tumors to **Roginolisib** by measuring changes in glucose uptake.

Materials:

- Tumor-bearing mice.
- **Roginolisib**.
- [^{18}F]FDG (Fluorodeoxyglucose).
- PET/CT scanner.
- Anesthesia machine.

Procedure:

- Baseline PET/CT Scan:
 - Fast mice for 4-6 hours.
 - Anesthetize mice and maintain their body temperature.
 - Administer [^{18}F]FDG (e.g., 100-200 μCi) via tail vein injection.
 - Allow for a 60-minute uptake period.
 - Acquire a whole-body PET/CT scan.
- Treatment: Administer a single dose of **Roginolisib** or vehicle.
- Follow-up PET/CT Scan:
 - At a specified time post-treatment (e.g., 24 hours), repeat the fasting and imaging procedure as in step 1.
- Data Analysis:
 - Co-register the PET and CT images.

- Draw ROIs over the tumor on the CT images and project them onto the PET images.
- Calculate the maximum standardized uptake value (SUVmax) for the tumor in each scan.
- Determine the percentage change in SUVmax from baseline to post-treatment.

Conclusion

In vivo imaging provides a powerful, non-invasive toolkit for evaluating the anti-tumor activity and pharmacodynamics of **Roginolisib**. Bioluminescence imaging is well-suited for longitudinal monitoring of tumor growth, while PET imaging with [^{18}F]FDG can offer early insights into the metabolic response to treatment. These techniques, coupled with ex vivo analysis of the tumor microenvironment, can provide a comprehensive understanding of **Roginolisib**'s mechanism of action and guide its clinical development.

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